N~6~-methyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines.
Properties
Molecular Formula |
C19H18N6 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-N-methyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H18N6/c1-13-8-6-7-11-16(13)22-17-15-12-21-25(14-9-4-3-5-10-14)18(15)24-19(20-2)23-17/h3-12H,1-2H3,(H2,20,22,23,24) |
InChI Key |
MWRDMTLQAGYXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted pyrimidines under controlled conditions . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and receptors.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. It binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N4-Methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4,N6-disubstituted pyrimidine-4,6-diamine derivatives
Uniqueness
N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
